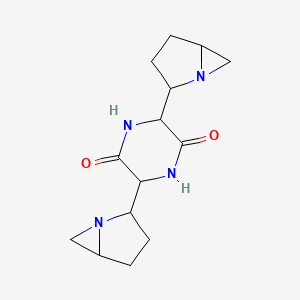
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1-azabicyclo(3.1.0)hexane moiety imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- can be achieved through several synthetic routes. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines. This process is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance, resulting in moderate to excellent yields . Another approach includes the intramolecular cyclopropanation of 1,6-enynes and the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents .
Análisis De Reacciones Químicas
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research. In medicinal chemistry, it has been studied for its potential as an antitumor agent. Research has shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells .
Mecanismo De Acción
The mechanism of action of 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to disrupt the actin cytoskeleton in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s unique structure allows it to bind to and inhibit key enzymes and receptors involved in various biological processes, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- can be compared to other similar compounds, such as 2,5-Piperazinedione, 3,6-bis(phenylmethyl)- and 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- . While these compounds share the piperazinedione core, the presence of different substituents imparts distinct chemical and biological properties. The 1-azabicyclo(3.1.0)hexane moiety in 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- makes it unique by providing a rigid and constrained structure, which is beneficial for specific applications in drug design and materials science.
Propiedades
Número CAS |
41944-72-3 |
|---|---|
Fórmula molecular |
C14H20N4O2 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
3,6-bis(1-azabicyclo[3.1.0]hexan-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C14H20N4O2/c19-13-11(9-3-1-7-5-17(7)9)15-14(20)12(16-13)10-4-2-8-6-18(8)10/h7-12H,1-6H2,(H,15,20)(H,16,19) |
Clave InChI |
XTYLMIUJPHXUPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N2C1C2)C3C(=O)NC(C(=O)N3)C4CCC5N4C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


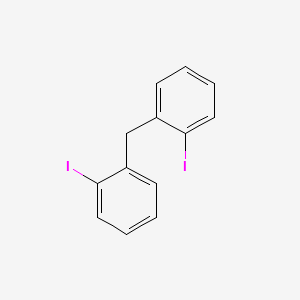
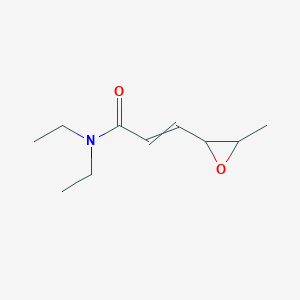
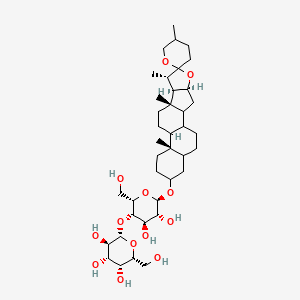

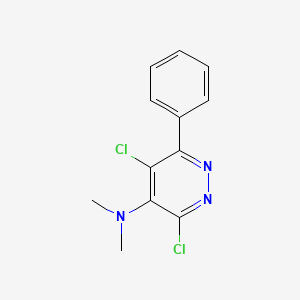



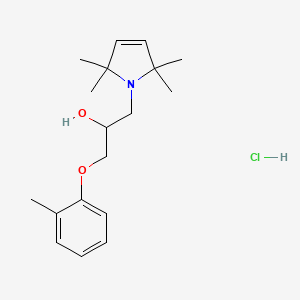
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
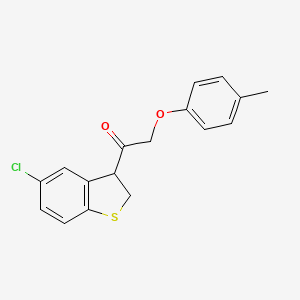
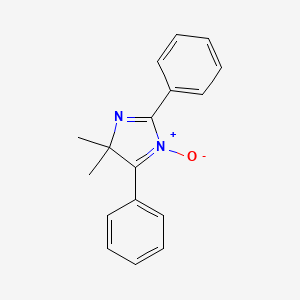
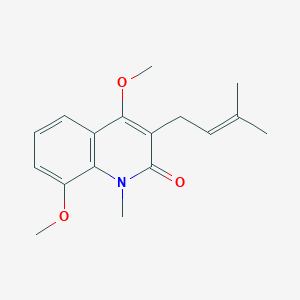
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
